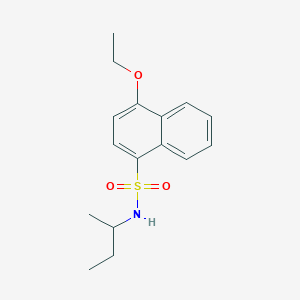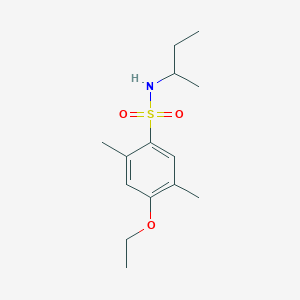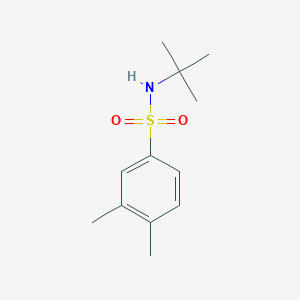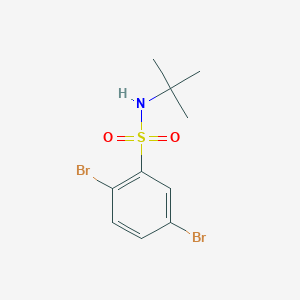
N-tert-butyl-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2,5-dimethylbenzenesulfonamide, also known as TBS-amine, is an organic compound that has gained increasing attention in the scientific community due to its potential applications in various fields such as organic synthesis and drug discovery.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. This compound is also known to interact with various enzymes and proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to exhibit antifungal and antibacterial activity. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-tert-butyl-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under various conditions and can be stored for extended periods. However, this compound has some limitations. It is toxic and should be handled with care. It is also relatively expensive compared to other reagents.
Orientations Futures
There are several future directions for the research on N-tert-butyl-2,5-dimethylbenzenesulfonamide. One direction is the synthesis of new compounds based on this compound for drug discovery. Another direction is the investigation of the mechanism of action of this compound and its interaction with enzymes and proteins. Additionally, the development of new synthetic methods for this compound and its derivatives is an area of ongoing research.
Méthodes De Synthèse
N-tert-butyl-2,5-dimethylbenzenesulfonamide can be synthesized through the reaction between N-tert-butyl-2,5-dimethylbenzenesulfonyl chloride and ammonia. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
N-tert-butyl-2,5-dimethylbenzenesulfonamide has been widely used in various scientific research applications, including organic synthesis and drug discovery. In organic synthesis, this compound can be used as a protecting group for amines. It can also be used as a reagent for the synthesis of various organic compounds such as amides, esters, and ketones. In drug discovery, this compound has been used as a building block for the synthesis of various biologically active compounds.
Propriétés
Formule moléculaire |
C12H19NO2S |
|---|---|
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
N-tert-butyl-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO2S/c1-9-6-7-10(2)11(8-9)16(14,15)13-12(3,4)5/h6-8,13H,1-5H3 |
Clé InChI |
KFZBUVUVJJWITG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)(C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)






